molecular formula C17H13NO3S B10959250 5-(2-hydroxy-3-methoxybenzylidene)-2-phenylthiazol-4(5H)-one

5-(2-hydroxy-3-methoxybenzylidene)-2-phenylthiazol-4(5H)-one

Cat. No.: B10959250
M. Wt: 311.4 g/mol
InChI Key: CVOOZMVRMIQHQN-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a phenyl group, and a hydroxy-methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-phenyl-1,3-thiazol-4-one. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in oxidative stress, providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

5-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is unique due to its specific structural features, such as the thiazolone ring and the hydroxy-methoxyphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C17H13NO3S/c1-21-13-9-5-8-12(15(13)19)10-14-16(20)18-17(22-14)11-6-3-2-4-7-11/h2-10,19H,1H3/b14-10-

InChI Key

CVOOZMVRMIQHQN-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)C3=CC=CC=C3

Origin of Product

United States

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